molecular formula C10H8INO2S2 B498602 N-(4-iodophenyl)thiophene-2-sulfonamide CAS No. 333434-63-2

N-(4-iodophenyl)thiophene-2-sulfonamide

Cat. No.: B498602
CAS No.: 333434-63-2
M. Wt: 365.2g/mol
InChI Key: ZPKZVHYMKDTUDU-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)thiophene-2-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry, particularly in the development of novel antibacterial agents. Sulfonamides are well-known as competitive antagonists of 4-aminobenzoic acid (PABA) in the microbial folic acid synthesis pathway, exerting a bacteriostatic effect by preventing the formation of purines . This mechanism is crucial for targeting drug-resistant bacteria. Recent research highlights the potent efficacy of structurally related thiophene-sulfonamide compounds against multidrug-resistant bacterial pathogens. Specifically, 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated exceptional activity against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147 (ST147), a critical-priority pathogen, with one analogue showing a remarkably low MIC of 0.39 µg/mL and MBC of 0.78 µg/mL . Molecular docking studies of these analogues reveal stable binding to bacterial proteins through hydrogen bonds and hydrophobic interactions, underscoring their potential as therapeutic candidates . The thiophene-sulfonamide scaffold thus represents a privileged structure for combating antimicrobial resistance (AMR). This product, this compound, is offered as a chemical tool for researchers exploring new therapeutic options against resistant infections. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-iodophenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKZVHYMKDTUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine-Mediated Method

The most widely adopted procedure involves reacting 4-iodoaniline (1.0 equiv.) with thiophene-2-sulfonyl chloride (1.2 equiv.) in pyridine at 0°C under nitrogen, followed by gradual warming to room temperature. After 3 hours, the mixture is diluted with ethyl acetate, washed sequentially with 2N HCl and brine, and dried over Na₂SO₄. Column chromatography (ethyl acetate/hexane, 1:4) yields the product as an off-white solid (80% yield, mp 140–141°C).

Key advantages :

  • Short reaction time : Completion within 3–4 hours at ambient temperature.

  • High purity : Residual pyridine is removed during aqueous workup, avoiding complex purification.

Limitations :

  • Pyridine’s odor and toxicity necessitate stringent ventilation controls in industrial settings.

Solvent-Modulated Large-Scale Synthesis

For batches exceeding 100 g, toluene replaces dichloromethane to leverage its higher boiling point and improved phase separation. In a representative protocol, 4-iodoaniline (1.0 mol) and thiophene-2-sulfonyl chloride (1.5 mol) are combined in toluene (3 L) with pyridine (1.2 mol) at 0°C. The mixture is heated to 50°C for 2 hours, cooled, and filtered. The organic layer is washed with 5% NaHCO₃, dried, and concentrated to afford the product in 75–78% yield.

Process considerations :

  • Temperature control : Gradual heating prevents exothermic side reactions.

  • Scaling challenges : Solvent recovery becomes economically viable at multi-kilogram scales.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.62 (dd, J = 4.8 Hz, 1H, thiophene H3), 7.43–7.42 (m, 2H, aromatic H2/H6), 7.09–7.08 (m, 2H, aromatic H3/H5), 6.22 (s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 140.6 (C-I), 137.5 (SO₂-C), 132.9–127.6 (aromatic and thiophene carbons).

  • Melting point : 140–141°C (lit. 142–144°C).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes (λ = 254 nm), confirming >98% purity.

Comparative Evaluation of Synthetic Routes

Parameter Pyridine Method Toluene Scalable Method
Yield80–85%75–78%
Reaction Time3–4 hours2–3 hours
Solvent RecoveryDifficult (low bp)Efficient (high bp)
Impurity Profile<2% side products3–5% dimerization
Industrial ApplicabilityModerateHigh

Key observations :

  • The pyridine method excels in small-scale synthesis due to rapid kinetics and ease of purification.

  • Toluene-based protocols, while slightly lower-yielding, are better suited for manufacturing due to solvent recyclability .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the thiophene ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Compounds with different functional groups replacing the iodine atom.

    Oxidation Products: Oxidized derivatives of the thiophene ring.

    Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Anticancer Activity

Research indicates that thiophene-based compounds, including N-(4-iodophenyl)thiophene-2-sulfonamide, exhibit significant anticancer properties. For instance, studies have shown that sulfanilamide derivatives can inhibit tumor cell proliferation by targeting tubulin polymerization, a critical process in cancer cell division. The compound's structural modifications can enhance its inhibitory effects against various cancer cell lines, demonstrating its potential as an anticancer agent .

Inhibition of Histamine Receptors

This compound has been evaluated for its affinity towards histamine H4 receptors. Compounds with sulfonamide moieties have shown promise as inverse agonists at these receptors, which are implicated in inflammatory diseases such as asthma and allergic rhinitis . The optimization of such compounds could lead to the development of effective therapeutics targeting H4 receptors.

Anti-inflammatory Properties

Thiophene derivatives are known for their anti-inflammatory effects, often acting on cyclooxygenases and lipoxygenases involved in the inflammatory response . The sulfonamide functionality enhances the compound's interaction with these enzymes, potentially leading to new treatments for inflammatory conditions.

Structure-Activity Relationship Studies

A detailed structure-activity relationship (SAR) study has been conducted on various thiophene sulfonamides, including this compound. These studies reveal that modifications to the thiophene ring or the sulfonamide group can significantly impact biological activity. For example, altering substituents on the phenyl ring has been shown to enhance binding affinity to histamine receptors .

Synthesis and Biological Evaluation

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Biological evaluations often include assays for cytotoxicity against cancer cell lines and receptor binding studies to assess pharmacological efficacy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
This compoundAnticancer5.9
Various thiophene sulfonamidesH4R Inverse AgonistpKi = 8.25
Thiophene derivativesAnti-inflammatoryNot specified

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the iodine atom and thiophene ring can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Sulfonamides

N-(4-Chlorophenyl)thiophene-2-sulfonamide
  • Structure : Substituted with a chlorine atom instead of iodine.
  • Molecular Weight : 295.76 g/mol.
  • However, direct activity comparisons are unavailable in the provided evidence.
N-(4-Bromophenyl)thiophene-2-sulfonamide
  • Structure : Bromine substitution at the para position.
  • Relevance : Bromine’s intermediate electronegativity between chlorine and iodine may balance electronic and steric effects. Thiophene-based bromophenyl derivatives have shown antimycobacterial activity .

Functional Group Modifications

N-[4-(Hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
  • Structure : Incorporates a hydrazinecarbonyl group.
  • Molecular Weight : 297.35 g/mol.
  • Solubility: Slightly soluble in methanol and DMSO, differing from the iodine-substituted analog’s preference for chlorinated solvents .
N-(4-Methoxyphenyl)thiophene-2-sulfonamide
  • Structure : Methoxy group instead of iodine.
  • Impact : The electron-donating methoxy group may reduce electrophilicity, altering reactivity in cross-coupling reactions .

Spectroscopic Data :

  • ¹H NMR : Aromatic protons in the iodophenyl derivative resonate downfield (δ 7.5–8.0 ppm) due to iodine’s electron-withdrawing effect, whereas methoxy-substituted analogs show upfield shifts (δ 6.5–7.2 ppm) .
  • IR : Sulfonamide S=O stretches appear at ~1150–1300 cm⁻¹ across all analogs .

Biological Activity

N-(4-iodophenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a sulfonamide group, which contribute to its biological activity. The iodine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets. The sulfonamide moiety is known for its ability to mimic natural substrates, allowing it to interact with various enzymes.

Structure Overview

ComponentDescription
Thiophene Ring Contributes to the compound's aromaticity and reactivity.
Sulfonamide Group Known for biological activity; inhibits enzyme function.
Iodine Atom Enhances binding affinity and lipophilicity.

The mechanism of action for this compound primarily involves enzyme inhibition. The sulfonamide group can act as a competitive inhibitor by mimicking the structure of natural substrates, thereby binding to the active sites of target enzymes. This interaction can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects.

Key Mechanisms

  • Enzyme Inhibition : The sulfonamide moiety competes with natural substrates for binding sites on enzymes.
  • Molecular Targeting : The compound may selectively inhibit specific enzymes involved in disease processes, such as those in cancer cell signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. Studies have shown that derivatives of thiophene sulfonamides can inhibit bacterial growth effectively.

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have demonstrated MIC values comparable to standard antibiotics, indicating potential use in treating bacterial infections.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Efficacy

A study evaluated the compound's effect on human cancer cell lines, revealing IC50 values ranging from 7 to 20 µM, indicating significant cytotoxicity against cancer cells. The compound was found to target specific molecular pathways involved in cancer progression.

Comparative Biological Activity

Activity TypeObserved EffectsReference
Antimicrobial Effective against various bacteria
Anticancer Induces apoptosis; inhibits tumor growth
Enzyme Inhibition Targets specific enzymes

Recent Studies

  • Antimicrobial Activity : A series of thiophene sulfonamides were tested for their antibacterial properties, showing promising results against resistant strains of bacteria.
  • Anticancer Mechanisms : Investigations into the apoptotic pathways activated by these compounds have revealed their potential as chemotherapeutic agents.

Potential Applications

  • Drug Development : Due to its inhibitory effects on specific enzymes, this compound is being explored as a lead compound in drug development for both antimicrobial and anticancer therapies.
  • Material Science : Its unique properties make it suitable for applications in advanced materials and dyes.

Q & A

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Hypothesis Testing :
  • Solubility Screen : Test in DMSO, DMF, CH₂Cl₂, and THF; record saturation concentrations via gravimetry.
  • Molecular Dynamics : Simulate solvation free energies to explain discrepancies (e.g., dipole-dipole interactions with DMSO vs. CH₂Cl₂) .

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